(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid is a compound characterized by its unique structure and potential applications in medicinal chemistry. It is classified as a quinazolinone derivative, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The compound has the following chemical identifiers:
This compound is primarily utilized in the synthesis of hydrazide-containing quinazolinone derivatives that have applications in agrochemistry and pharmaceuticals .
The synthesis of (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid typically involves several key steps:
The detailed synthetic route can vary, but a representative method might involve the following reaction sequence:
The molecular structure of (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid features a quinazoline ring system with two methoxy substituents at positions 6 and 7, alongside a carboxylic acid group derived from acetic acid at position 3. The structural representation can be summarized as follows:
(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid can participate in various chemical reactions due to its functional groups:
The reactivity of this compound allows for further derivatization, which can lead to novel compounds with enhanced pharmacological properties.
The mechanism of action for (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid is primarily linked to its interactions with biological targets involved in various pathways:
The compound exhibits moderate solubility in organic solvents and presents a pKa indicative of weak acidic behavior, suggesting it may exist in both protonated and deprotonated forms depending on the pH of the environment .
(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid has several scientific uses:
Benzotriazole chemistry enables efficient synthesis of the quinazolinone core under mild conditions. The reaction utilizes N-(2-aminobenzoyl)benzotriazole intermediates (e.g., 1a–1j), which react with diketones in the presence of tert-BuOK to form 3-acyl-2-alkyl(aryl)-4-hydroxyquinolines. This method overcomes traditional limitations such as harsh reaction conditions, expensive catalysts, and multi-step sequences. Key advantages include:
The cyclization proceeds via nucleophilic addition of a deprotonated diketone enolate to the electrophilic carbonyl of the benzotriazole intermediate, followed by intramolecular cyclization and elimination of benzotriazolyl anion (Scheme 3 in [2]).
The synthesis of the target compound leverages modular assembly starting from functionalized N-(2-aminobenzoyl)benzotriazoles. For the 6,7-dimethoxy variant, anthranilic acid derivatives with pre-installed methoxy groups undergo acylation with benzotriazole to form the critical intermediate. Subsequent cyclization with diethyl oxalate or equivalent C2 synthons introduces the acetic acid side chain at N3. This approach allows precise control over:
The quinazolinone core exhibits significant tautomerism between 4-hydroxyquinoline (3a) and 4-oxoquinoline (3a′) forms. ¹H-¹⁵N HSQC NMR studies confirm that the dominant tautomer features the 4-carbonyl group (characteristic ¹³C signal at δ ~190-202 ppm) and an N3-protonated form. Key evidence includes:
Table 1: Tautomeric Characterization Data
Spectroscopic Method | Key Observation | Tautomeric Assignment |
---|---|---|
¹H NMR | Singlet at δ 10.90–12.24 ppm | 4-OH proton |
¹³C NMR | Carbonyl signal at 195.8–202.2 ppm | C4=O group |
¹H-¹⁵N HSQC | No correlation near δ 9 ppm | Exclusion of 4-NH form |
Systematic optimization of the cyclization step reveals dioxane as the optimal solvent and tert-BuOK as the preferred base. Comparative studies show:
Table 2: Optimization of Model Reaction Conditions
Solvent | Base | Temperature | Yield (%) |
---|---|---|---|
Dioxane | tert-BuOK | Reflux | 59 |
Toluene | tert-BuOK | Reflux | 42 |
DMF | tert-BuOK | 80°C | 28 |
Dioxane | K₂CO₃ | Reflux | 31 |
Dioxane | DBU | Reflux | 37 |
The acetic acid side-chain in (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid (C₁₂H₁₂N₂O₅, MW 264.24) confers distinct advantages over butanoic acid derivatives (e.g., 4-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)butanoic acid):
Table 3: Side-Chain Property Comparison
Property | Acetic Acid Derivative | Butanoic Acid Derivative |
---|---|---|
Molecular Formula | C₁₂H₁₂N₂O₅ | C₁₄H₁₆N₂O₅ |
Molecular Weight | 264.24 g/mol | 292.29 g/mol |
logP (Predicted) | 0.98 | 1.82 |
Key Synthetic Step | N-alkylation with bromoacetic acid | N-alkylation with 4-bromobutyrate |
Solubility in Water | Moderate (20–25 mM) | Low (<5 mM) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: